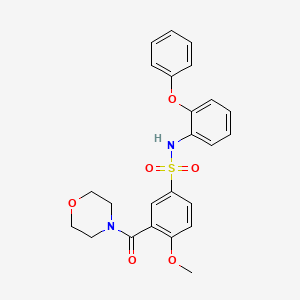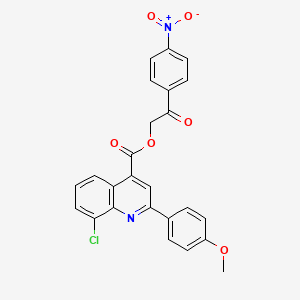![molecular formula C18H22N2O3S B15151263 N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B15151263.png)
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethyl and ethylsulfonyl substituents, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzoic acid and 4-aminobenzamide.
Formation of Intermediate: The 4-ethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the benzamide intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide depends on its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(ethylsulfonyl)(ethyl)amino]benzamide
Uniqueness
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzamides
Propriétés
Formule moléculaire |
C18H22N2O3S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-6-10-16(11-7-14)19-18(21)15-8-12-17(13-9-15)20(3)24(22,23)5-2/h6-13H,4-5H2,1-3H3,(H,19,21) |
Clé InChI |
NUDZGRHAVCWVOI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-biphenyl-4,4'-diylbis[2-(dimethylamino)acetamide] (non-preferred name)](/img/structure/B15151190.png)

![Ethyl 8-cyano-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15151214.png)
![N-[4-(2,4-dibromophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B15151221.png)
![2-methylpropyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B15151223.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)glycinamide](/img/structure/B15151233.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

![N-[4-(4-tert-butylphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B15151258.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)
